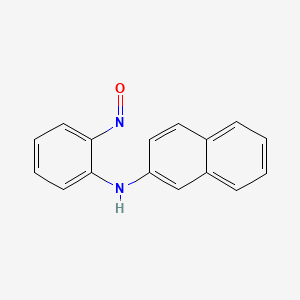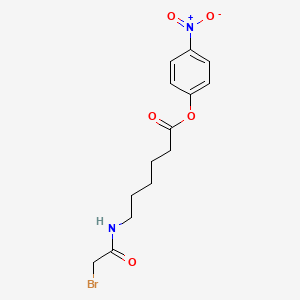
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is an organic compound that features a nitrophenyl group, a bromoacetamido group, and a hexanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate typically involves the reaction of 4-nitrophenol with hexanoic acid anhydride in the presence of a catalyst such as dilute sulfuric acid. The resulting 4-nitrophenyl hexanoate is then reacted with 2-bromoacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: Products typically include substituted amides or thioethers.
Reduction Reactions: The major product is the corresponding amino compound.
Applications De Recherche Scientifique
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl hexanoate: Similar structure but lacks the bromoacetamido group.
4-Nitrophenyl octanoate: Similar structure with a longer carbon chain.
4-Nitrophenyl valerate: Similar structure with a shorter carbon chain.
Uniqueness
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is unique due to the presence of both the nitrophenyl and bromoacetamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
142717-05-3 |
|---|---|
Formule moléculaire |
C14H17BrN2O5 |
Poids moléculaire |
373.20 g/mol |
Nom IUPAC |
(4-nitrophenyl) 6-[(2-bromoacetyl)amino]hexanoate |
InChI |
InChI=1S/C14H17BrN2O5/c15-10-13(18)16-9-3-1-2-4-14(19)22-12-7-5-11(6-8-12)17(20)21/h5-8H,1-4,9-10H2,(H,16,18) |
Clé InChI |
MSYWZRCJRHQKQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)
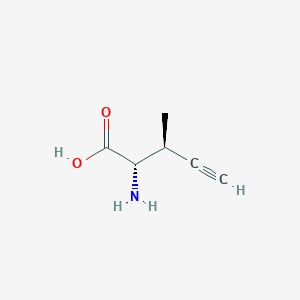
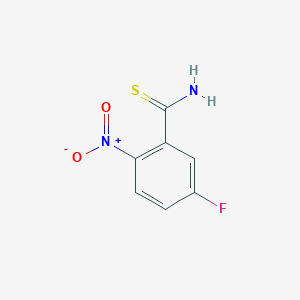
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)
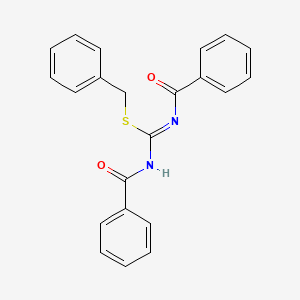

![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
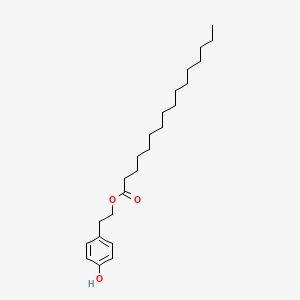
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)
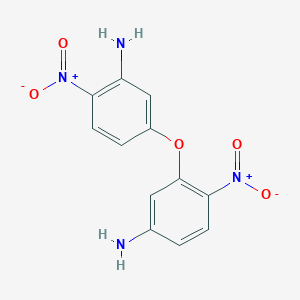
![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)

